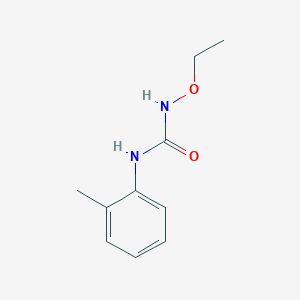
1-Ethoxy-3-(2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Organic Synthesis and Chemical Reactions
1-Ethoxy-3-(2-methylphenyl)urea plays a role in organic synthesis, particularly in the formation of substituted products through directed lithiation reactions. Smith et al. (2013) demonstrate the directed lithiation of related urea compounds, leading to high yields of various substituted products, highlighting the potential utility of this compound in synthetic chemistry (Smith, El‐Hiti, & Alshammari, 2013).
Crystallography and Material Properties
The crystal structure analysis of related compounds provides insight into molecular interactions and arrangement, crucial for understanding material properties and designing new materials. Kang et al. (2015) analyzed the crystal structure of a phenylurea herbicide, revealing the importance of hydrogen bonding and weak interactions in crystal stability, relevant to studies on this compound (Kang, Kim, Kwon, & Kim, 2015).
Enzyme Inhibition and Biological Activity
Research on urea derivatives has shown their potential in enzyme inhibition and as anticancer agents. Sujayev et al. (2016) explored tetrahydropyrimidine-5-carboxylates, including urea derivatives, for their metal chelating effects and inhibition profiles against enzymes like acetylcholinesterase and carbonic anhydrase, indicating possible biological applications for this compound (Sujayev, Garibov, Taslimi, Gulcin, Gojayeva, Farzaliyev, Alwasel, & Supuran, 2016).
Materials Science: Solar Cells and Corrosion Inhibition
Urea-doped materials have shown promise in enhancing the efficiency of solar cells. Wang et al. (2018) discovered that urea-doped ZnO films could serve as an effective electron transport layer in solar cells, suggesting potential research applications for urea compounds in improving renewable energy technologies (Wang, Wang, Zhang, Guo, Wu, Wang, Hao, & Chen, 2018). Furthermore, Bahrami and Hosseini (2012) studied the corrosion inhibition properties of urea derivatives in protecting mild steel in acidic environments, indicating the potential of this compound in corrosion prevention applications (Bahrami & Hosseini, 2012).
作用機序
Target of Action
Urea derivatives are known to have a wide spectrum of biological activities . They are often used in the synthesis of novel urease inhibitors .
Mode of Action
It is known that urea derivatives can react via an sn2 pathway or an sn1 pathway, depending on the nature of the halides . This interaction with its targets could lead to changes at the molecular level, affecting the function of the target.
Biochemical Pathways
It is known that urea derivatives play a vital role in pharmaceutical chemistry, particularly in the development and discovery of novel urease inhibitors . Urease is an enzyme that plays a crucial role in the nitrogen cycle in organisms.
Pharmacokinetics
The presence of two hydroxyl groups in some urea derivatives is suggested to increase their solubility in water, which is important for compounds used as therapeutic drugs .
Result of Action
It is known that urea derivatives can have a wide spectrum of biological activities . As urease inhibitors, they could potentially disrupt the function of the urease enzyme, leading to changes in the nitrogen cycle within organisms.
特性
IUPAC Name |
1-ethoxy-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-12-10(13)11-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKRXKQLNUBMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(=O)NC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

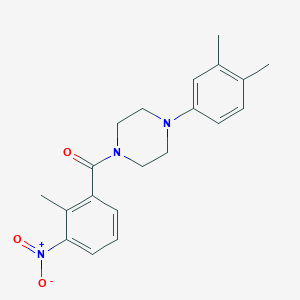
![4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2775294.png)

![N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2775300.png)
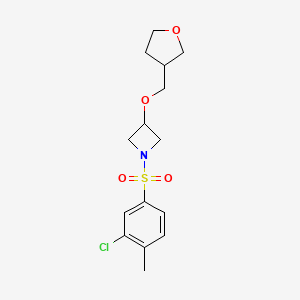
![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2775303.png)
![[(3-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2775305.png)
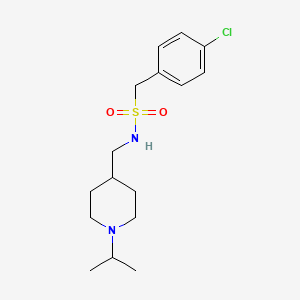
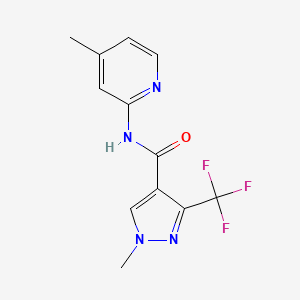
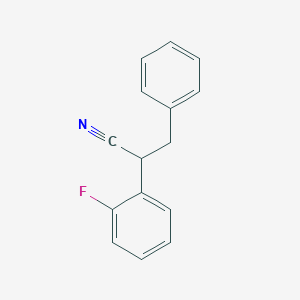
![N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide](/img/structure/B2775311.png)

![2,4,6-tritert-butyl-N-[phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl]aniline](/img/structure/B2775313.png)
![2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2775314.png)